5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone
Description
The compound 5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone is a polycyclic organic molecule featuring a tetracyclic framework bridged by oxygen atoms and four ketone groups. Key features include:
- Molecular framework: A tetracyclic system (tetradecane backbone) with oxygen bridges at positions 5 and 11.
- Functional groups: Four ketone groups at positions 4, 6, 10, and 12, which may confer reactivity typical of polyketones, such as participation in condensation reactions.
- Crystal structure: Related tricyclic compounds (e.g., from ) exhibit monoclinic symmetry (space group P21/c) with unit cell parameters a = 12.167 Å, b = 7.138 Å, c = 10.626 Å, and β = 90.12° .
Properties
Molecular Formula |
C12H10O6 |
|---|---|
Molecular Weight |
250.20 g/mol |
IUPAC Name |
5,11-dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone |
InChI |
InChI=1S/C12H10O6/c13-9-3-1-4(10(14)17-9)8-6-2-5(7(3)8)11(15)18-12(6)16/h3-8H,1-2H2 |
InChI Key |
ILOCNLYUKFZVBP-UHFFFAOYSA-N |
Canonical SMILES |
C1C2C3C4CC(C3C1C(=O)OC2=O)C(=O)OC4=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone typically involves the cyclization of specific precursors under controlled conditions. One common method includes the reaction of octahydropentalene-1,3,4,6-tetracarboxylic acid with dehydrating agents to form the desired tetracyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of advanced catalytic systems and continuous flow reactors to maintain consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or other reduced forms of the compound .
Scientific Research Applications
5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules.
Biology: The compound’s stability and reactivity make it useful in studying biological pathways and interactions.
Industry: The compound is used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism by which 5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone exerts its effects involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and influencing various biochemical pathways .
Comparison with Similar Compounds
Tricyclic Analogues: Pyromellitic Dianhydride Derivatives
Compound: 5,11-Dioxatricyclo[7.3.0.0³,7]dodeca-1,3(7),8-triene-4,6,10,12-tetrone (synonym: Pyromellitic dianhydride, PMDA) .
- Key differences: Ring system: Tricyclic (dodecane) vs. tetracyclic (tetradecane) backbone. Functional groups: PMDA is an aromatic dianhydride, whereas the target compound is a non-aromatic tetrone.
- Properties :
Implications : The aromaticity of PMDA enhances its thermal stability for polymer applications, whereas the tetracyclic structure of the target compound may offer unique steric effects for specialized material science uses.
Smaller-Ring Tetrones: 4,9-Dioxatricyclo[5.3.0.0²,⁶]decane-3,5,8,10-tetrone
- Structural highlights :
- Ring system : Tricyclic decane backbone with smaller ring sizes.
- Functional groups : Four ketones at positions 3,5,8,10.
- Comparison: Property Decane Tetrone Target Compound Molecular Formula C₈H₄O₆ Larger (tetradecane-based) Stability High (quantum calculations suggest rigidity) Likely lower due to larger, flexible rings Applications Research tools (quantum modeling) Potential energetic materials
Insight : Smaller rings in the decane derivative may improve stability for computational modeling, while the target compound’s larger framework could be tailored for energy storage or explosive formulations.
Nitrogen-Containing Analogues: 5,12-Diphenyl-5,12-diazapentacyclo[...]tetrone
Compound : A pentacyclic diaza derivative with phenyl substituents.
- Key differences :
- Heteroatoms : Nitrogen bridges (diaza) vs. oxygen bridges.
- Substituents : Phenyl groups enhance π-π interactions.
- Impact on properties :
- Solubility : Phenyl groups increase hydrophobicity (LogP > 3 inferred).
- Reactivity : Nitrogen atoms may enable coordination chemistry or catalytic activity.
Thiosemicarbazone Derivatives of Pyrimidine Tetrones
Examples : ALL-TSC, ALL-MTSC, ALL-ETSC (pyrimidine-based tetrones with thiosemicarbazone side chains).
- Functional comparison :
- Bioactivity : Thiosemicarbazones exhibit antimicrobial and anticancer properties.
- Electronic effects : Electron-withdrawing substituents (e.g., nitro groups) alter redox behavior.
Contrast : While these derivatives are bioactive, the target compound’s lack of nitrogen or sulfur may limit biological utility but enhance thermal stability for material applications.
Biological Activity
5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone is a complex organic compound characterized by its unique tetracyclic structure and multiple functional groups. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- IUPAC Name : 5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane-4,6,10,12-tetrone
- Molecular Formula : C12H8O6
- Molecular Weight : 248.19 g/mol
- CAS Number : 1719-83-1
- SMILES Notation : O=C1OC(=O)C2C1C1C=CC2C2C1C(=O)OC2=O
Antimicrobial Properties
Research has indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance:
- Mechanism of Action : These compounds often disrupt bacterial cell wall synthesis or inhibit essential enzymatic pathways.
- Case Study : A study demonstrated that derivatives of tetracyclic compounds showed efficacy against Gram-positive and Gram-negative bacteria through inhibition of protein synthesis.
Anticancer Activity
5,11-Dioxatetracyclo[7.3.1.13,7.02,8]tetradecane derivatives have been investigated for their potential anticancer properties:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Research Findings : In vitro studies revealed that certain analogs exhibited cytotoxic effects on various cancer cell lines (e.g., breast and lung cancer), with IC50 values in the low micromolar range.
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Analog A | MCF-7 | 5 | Apoptosis induction |
| Analog B | A549 | 3 | Cell cycle arrest |
Anti-inflammatory Effects
The compound's potential anti-inflammatory properties have also been explored:
- Mechanism of Action : It may inhibit pro-inflammatory cytokine production and modulate signaling pathways such as NF-kB.
- Case Study : Research indicated that treatment with related compounds reduced inflammation markers in animal models of arthritis.
Pharmacokinetics and Toxicity
Understanding the pharmacokinetics (PK) and toxicity profiles is crucial for evaluating the therapeutic potential:
- Absorption : Preliminary studies suggest moderate bioavailability.
- Metabolism : The compound is likely metabolized in the liver via cytochrome P450 enzymes.
- Toxicity : Toxicological assessments indicate a favorable safety profile at therapeutic doses; however, further studies are warranted to confirm long-term effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
